

Physicochemical Properties of 2,3-Diaminopropanoic Acid Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: *2,3-Diaminopropanoic acid hydrobromide*

Cat. No.: *B097326*

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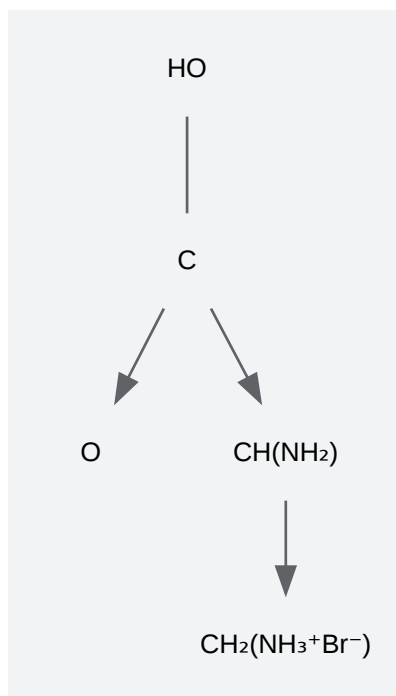
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **2,3-Diaminopropanoic acid hydrobromide**. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical Identity and Structure

2,3-Diaminopropanoic acid hydrobromide is the hydrobromide salt of 2,3-diaminopropanoic acid, a non-proteinogenic amino acid. The presence of two amino groups and a carboxylic acid moiety makes it a versatile building block in chemical synthesis.

Molecular Structure:



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Caption: Chemical structure of **2,3-Diaminopropanoic acid hydrobromide**.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **2,3-Diaminopropanoic acid hydrobromide** and its corresponding free acid for comparative purposes.

Table 1: General Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃ H ₉ BrN ₂ O ₂	[1][2]
Molecular Weight	185.02 g/mol	[1][3][4]
Appearance	White to off-white or light beige crystalline powder/solid	[3][4]
Melting Point	230-232 °C	[3][4]

Table 2: Solubility Profile

Solvent	Solubility	Remarks	Reference
Water	Highly soluble	The free acid is highly soluble in water due to its polar nature. The hydrobromide salt is expected to have even greater aqueous solubility.	[5]
Ethanol	Less soluble than in water	The free acid has limited solubility in ethanol.	[5]
Acetone	Less soluble than in water	The free acid has limited solubility in acetone.	[5]
DMSO	Insoluble (for hydrochloride)	The hydrochloride salt is reported to be insoluble in DMSO. Similar behavior is expected for the hydrobromide salt.	[6]
PBS	16.67 mg/mL (118.59 mM) (for hydrochloride)	This value for the hydrochloride salt provides an estimate for the hydrobromide salt's solubility in phosphate-buffered saline.	[7]

Table 3: Acidity and Basicity (pKa Values)

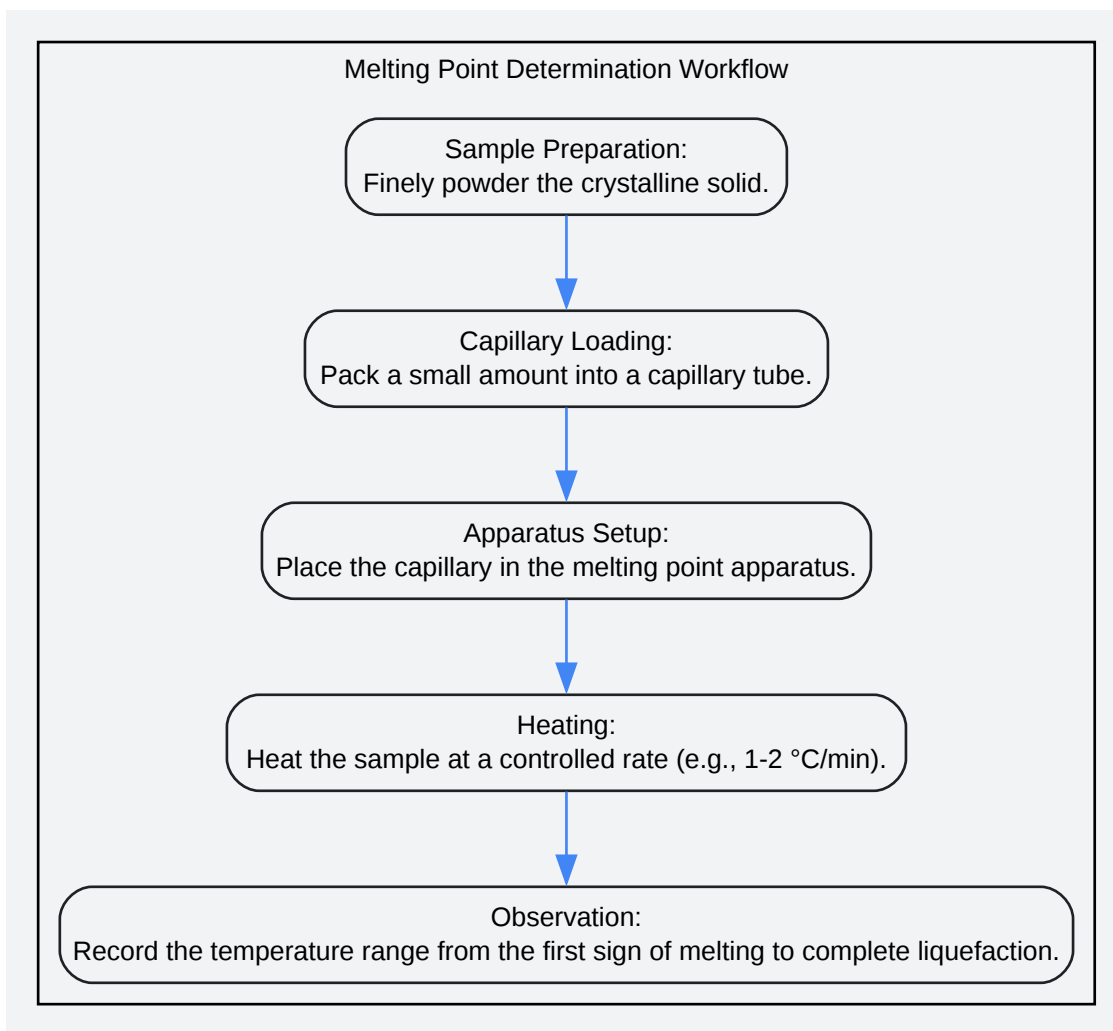
Functional Group	pKa Value (at 25 °C)	Remarks	Reference
α -Amino group (free acid)	6.67	Significantly lower than typical α -amino acids.	
β -Amino group (free acid)	9.37 (at 37 °C)		
α -Amino group (methyl ester)	4.18 (at 37 °C)	Esterification lowers the pKa.	
β -Amino group (methyl ester)	7.96 (at 37 °C)	Esterification lowers the pKa.	

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of **2,3-Diaminopropanoic acid hydrobromide**.

Determination of Melting Point

The melting point of **2,3-Diaminopropanoic acid hydrobromide** can be determined using a standard melting point apparatus, such as a Thiele tube or a digital melting point device.



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Caption: Workflow for melting point determination.

Protocol:

- Sample Preparation: A small sample of **2,3-Diaminopropanoic acid hydrobromide** is finely ground to a powder.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

- **Heating and Observation:** The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

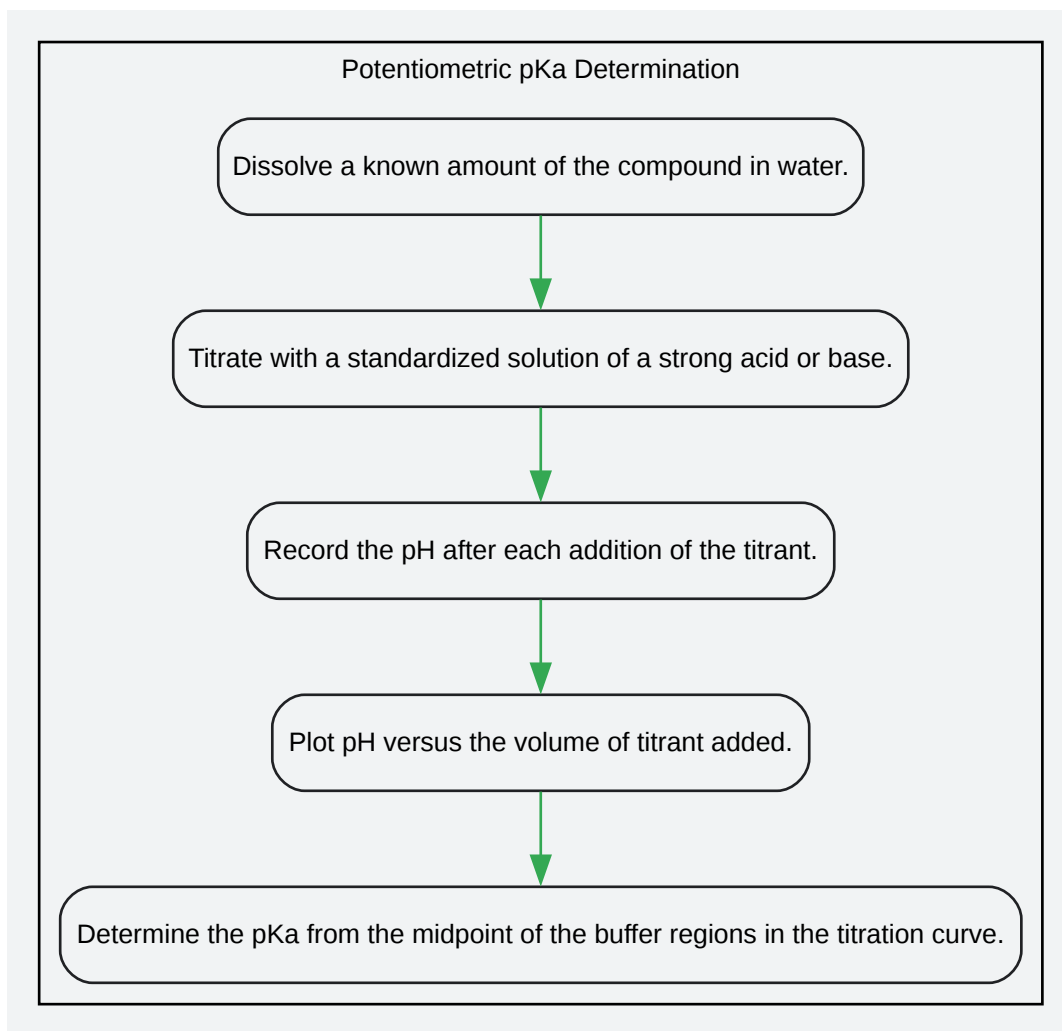
The solubility of **2,3-Diaminopropanoic acid hydrobromide** can be determined in various solvents by preparing saturated solutions and quantifying the dissolved solute.

Protocol:

- **Sample Addition:** An excess amount of **2,3-Diaminopropanoic acid hydrobromide** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present or can be derivatized), HPLC, or by gravimetric analysis after solvent evaporation.

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration or spectrophotometric methods.



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Caption: Workflow for potentiometric pKa determination.

Potentiometric Titration Protocol:

- **Solution Preparation:** A solution of **2,3-Diaminopropanoic acid hydrobromide** of known concentration is prepared in deionized water.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- **pH Measurement:** The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

- **Data Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While a spectrum for the hydrobromide was not directly available, data for the closely related hydrochloride salt provides valuable insight.

- **^1H NMR (Proton NMR):** The ^1H NMR spectrum of DL-2,3-Diaminopropionic acid monohydrochloride is available and can be used for structural confirmation.^[8] The spectrum would show signals corresponding to the protons on the α -carbon, β -carbon, and the amino groups.
- **^{13}C NMR (Carbon-13 NMR):** The ^{13}C NMR spectrum for DL-2,3-Diaminopropionic acid monohydrochloride is also available.^[8] This spectrum would display signals for the carboxylic carbon, the α -carbon, and the β -carbon, providing further confirmation of the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of **2,3-Diaminopropanoic acid hydrobromide** is expected to exhibit characteristic absorption bands:

- **O-H Stretch:** A broad band in the region of $2500\text{--}3300\text{ cm}^{-1}$ corresponding to the carboxylic acid hydroxyl group.
- **N-H Stretch:** Bands in the region of $3000\text{--}3300\text{ cm}^{-1}$ corresponding to the primary and protonated amino groups.
- **C=O Stretch:** A strong absorption band around $1700\text{--}1730\text{ cm}^{-1}$ for the carboxylic acid carbonyl group.
- **N-H Bend:** Bending vibrations for the amino groups in the region of $1500\text{--}1650\text{ cm}^{-1}$.

- C-N Stretch: Bands in the region of 1000-1250 cm^{-1} .

This technical guide provides a solid foundation of the physicochemical properties of **2,3-Diaminopropanoic acid hydrobromide**. For specific applications, it is recommended to perform experimental verification of these properties.

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